2-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-9(13)12(17)16-6-3-4-10(8-16)11-5-7-15(2)14-11/h5,7,9-10H,3-4,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIICAUHRQVBPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C2=NN(C=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki Coupling for Pyrazole-Aromatic Intermediate Formation
- The Suzuki reaction is employed to couple 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with a halogenated aromatic substrate such as 4-bromo-2-chlorobenzonitrile.
- Catalyst: bis(triphenylphosphine)palladium(II) chloride or palladium acetate.
- Catalyst loading: Can be reduced to as low as 0.5–2 mol%, preferably 0.6–0.8 mol%, to enhance cost-effectiveness.
- Base: Sodium carbonate.
- Solvents: Mixtures of tetrahydrofuran (THF) and water or THF-toluene-water with phase transfer catalysts like tetrabutylammonium bromide (TBAB).
- Temperature: Typically room temperature to mild heating.
- Isolation: After reaction completion, solvents are removed by distillation or phase separation; water and ethanol are added to precipitate the intermediate.
Deprotection and Conversion to Final Intermediate
- The pyrazole protecting group (tetrahydropyranyl) is removed by treatment with 10% hydrochloric acid in ethanol.
- Activated carbon and celite treatment in methanol is used for purification.
- Neutralization with sodium hydroxide and precipitation with water yields the desired intermediate.
Process Optimization and Practical Considerations
- Reduction of palladium catalyst loading minimizes residual metal contamination in the product.
- Avoidance of cumbersome distillation steps by using biphasic solvent systems (e.g., acetonitrile-water) facilitates easier isolation.
- Use of phase transfer catalysts improves reaction rates and yields.
- Minimizing the number of isolation steps increases overall yield (reported total yields up to 84.5% for key intermediates).
- Purification steps include filtration, washing with cold water/methanol mixtures, drying under reduced pressure at 50–60 °C.
- Activated carbon treatment helps remove colored impurities and palladium residues.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Solvents | Catalyst/Base | Temperature | Yield/Notes |
|---|---|---|---|---|---|
| Suzuki Coupling | 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester + 4-bromo-2-chlorobenzonitrile | THF-water, THF-toluene-water | Pd(PPh3)2Cl2 or Pd(OAc)2 (0.5-2 mol%), Na2CO3, TBAB (optional) | RT to mild heating | High yield; catalyst loading minimized |
| Deprotection of Pyrazole | 10% HCl in ethanol | Ethanol | Acid | RT | Clean removal of protecting group |
| Purification | Activated carbon, celite treatment | Methanol | - | RT | Removal of impurities |
| Alkylation with 2-chloropropanone | 2-chloropropionyl chloride, DIPEA or Et3N | DCM, THF, or EtOAc | Base (DIPEA or Et3N) | RT or cooled | Installation of chloro-propanone moiety |
Research Findings and Advantages
- The described process is scalable and suitable for large-scale synthesis.
- The reduction in palladium catalyst loading and elimination of distillation steps improve cost-efficiency.
- The biphasic solvent system facilitates easier isolation and purification.
- The process yields high-purity product with low metal contamination, meeting pharmaceutical standards.
- The methodology is adaptable for synthesis of related pyrazole-piperidine derivatives.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of pyrazole and piperidine derivatives.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-Chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
- Properties : Molecular weight = 255.74 g/mol (C₁₂H₁₈ClN₃O). Discontinued commercial availability (CymitQuimica) may indicate stability or synthesis challenges .
- Significance : Positional isomerism affects conformational flexibility and biological activity. The 3-substituted target compound may offer superior steric alignment for receptor binding compared to the 4-substituted analog.
1-(3-((6-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one (Compound 34)
- Structural Difference: Features a chloro-pyrimidoindole group instead of methylpyrazole. The piperidine nitrogen is bonded to a methylamino-pyrimidoindole moiety .
- Synthesis : Prepared via TBTU-mediated coupling of 7h with propionic acid (71% yield). ¹H-NMR shows a 1:1 mixture of amide rotamers .
- Significance : The pyrimidoindole group enhances π-π stacking and hydrogen bonding, likely increasing affinity for enzymes or DNA targets compared to the simpler pyrazole in the target compound.
3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one
- Structural Difference: Contains a chloroanilino group and 3,5-dimethylpyrazole instead of the methylpyrazole-piperidine system .
- Crystal Data: Monoclinic P2₁/c space group; hydrogen bonding between NH and carbonyl groups influences packing and solubility .
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one
- Structural Difference : Dihydropyrazole core with chlorophenyl and isopropylphenyl substituents .
- Biological Activity : Pyrazoline derivatives exhibit antitumor, antimicrobial, and antioxidant properties .
- Significance : The dihydro structure increases conformational rigidity, which may improve selectivity in biological assays compared to the fully aromatic pyrazole in the target compound.
Comparative Analysis Table
Key Findings and Implications
Positional Isomerism : Substitution on piperidine (3- vs. 4-) significantly impacts steric and electronic properties, influencing biological activity and stability .
Heterocyclic Substituents : Pyrimidoindole () and dihydropyrazole () groups enhance target specificity but complicate synthesis compared to methylpyrazole .
Synthetic Challenges : Yields vary widely (32–71%) for analogs, suggesting substituent-dependent reactivity in coupling reactions .
Biological Relevance : Chlorine atoms and aromatic systems are critical for interactions with biological targets, though conformational flexibility (e.g., dihydro vs. fully aromatic) modulates efficacy .
Biological Activity
2-Chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one, also known by its CAS number 2092564-88-8, is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHClNO, with a molecular weight of approximately 241.72 g/mol. Its structure features a chloro group and a piperidine moiety linked to a pyrazole ring, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown that certain derivatives exhibit significant activity against various pathogens.
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Bactericidal |
| 4a | 0.30 | 0.35 | Bactericidal |
| 5a | 0.40 | 0.45 | Bactericidal |
These compounds demonstrated inhibition zones ranging from moderate to excellent against Gram-positive and Gram-negative bacteria, with compound 7b being the most active derivative in the study .
The mechanism of action for these compounds includes inhibition of DNA gyrase and dihydrofolate reductase (DHFR), both crucial enzymes for bacterial survival and proliferation. The IC values for these activities were reported as follows:
Table 2: IC Values for Enzyme Inhibition
| Enzyme | IC (μM) |
|---|---|
| DNA Gyrase | 12.27 - 31.64 |
| DHFR | 0.52 - 2.67 |
These findings suggest that the biological activity of the compound may be attributed to its ability to disrupt essential bacterial functions, leading to cell death .
Case Studies
In a comparative study on the efficacy of various pyrazole derivatives, researchers found that the derivatives displayed not only antimicrobial properties but also low cytotoxicity in normal cell lines, indicating a favorable therapeutic index. For instance, hemolytic activity was significantly low (% lysis range from 3.23% to 15.22%), suggesting that these compounds are less likely to cause hemolysis compared to standard controls like Triton X-100 .
Synergistic Effects
The combination of these derivatives with existing antibiotics such as Ciprofloxacin showed synergistic effects, lowering the MICs required for effective treatment against resistant strains of bacteria. This highlights the potential for developing combination therapies that could enhance treatment outcomes in infectious diseases .
Q & A
Q. Table 1: Critical Hazard Codes
| Code | Hazard Description |
|---|---|
| H301 | Toxic if swallowed |
| H315 | Causes skin irritation |
| H410 | Toxic to aquatic life |
| P233 | Keep container tightly closed |
| P271 | Use only outdoors or in well-ventilated areas |
What synthetic routes are commonly employed for the preparation of this compound?
Basic Synthesis Methodology
The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and coupling strategies. A generalized approach includes:
Piperidine Functionalization: React 3-(1-methyl-1H-pyrazol-3-yl)piperidine with a chloroacetylating agent under anhydrous conditions .
Ketone Formation: Use Friedel-Crafts acylation or similar electrophilic reactions to introduce the propan-1-one moiety .
Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, monitored via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .
Critical Conditions:
- Temperature control (0–5°C during acylation) .
- Inert atmosphere (nitrogen/argon) to prevent oxidation .
Which analytical techniques are essential for confirming the structural integrity of the compound?
Q. Basic Characterization Workflow
Nuclear Magnetic Resonance (NMR):
- 1H NMR: Identify proton environments (e.g., pyrazole protons at δ 7.2–7.5 ppm, piperidine protons at δ 3.0–3.5 ppm) .
- 13C NMR: Confirm carbonyl (C=O) resonance near δ 205 ppm .
Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns .
Infrared (IR) Spectroscopy: Detect carbonyl stretching vibrations (~1700 cm⁻¹) .
Advanced Tip: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the piperidine-pyrazole region .
How can researchers optimize reaction conditions to improve the yield of the target compound?
Q. Advanced Optimization Strategies
- Solvent Selection: Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions during acylation .
- Catalyst Screening: Test Lewis acids (e.g., AlCl3 vs. BF3·Et2O) for Friedel-Crafts efficiency .
- Temperature Gradients: Use microwave-assisted synthesis to shorten reaction times (e.g., 80°C for 30 min vs. 24 hr conventional heating) .
- Yield Tracking: Compare HPLC purity (C18 column, 70:30 acetonitrile/water) against reaction parameters .
Case Study: A 15% yield increase was achieved by switching from room temperature to 40°C during the coupling step .
What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?
Q. Advanced Data Reconciliation
DFT Calculations: Re-evaluate frontier molecular orbitals (HOMO/LUMO) to identify unaccounted steric effects from the pyrazole ring .
Kinetic Studies: Conduct time-resolved NMR to detect transient intermediates (e.g., enolates) that may deviate from theoretical pathways .
Solvent Effect Modeling: Use COSMO-RS simulations to predict solvent interactions impacting reaction barriers .
Example: Discrepancies in nitro-group reactivity were resolved by incorporating solvent polarity corrections into DFT models .
What methodological approaches are recommended for studying the compound's interactions with biological targets?
Q. Advanced Pharmacological Profiling
Enzyme Inhibition Assays:
- Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to kinases or proteases .
- Calculate IC50 values via dose-response curves (0.1–100 µM range) .
Molecular Docking: Perform in silico screening (AutoDock Vina) against protein databases (PDB ID: 1ATP) to prioritize targets .
ADMET Prediction: Apply QSAR models to estimate bioavailability and toxicity (e.g., SwissADME, ProTox-II) .
Key Finding: Preliminary data suggest moderate inhibition (IC50 = 12 µM) against COX-2, implicating anti-inflammatory potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
